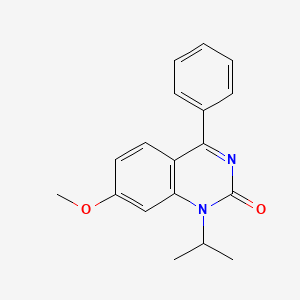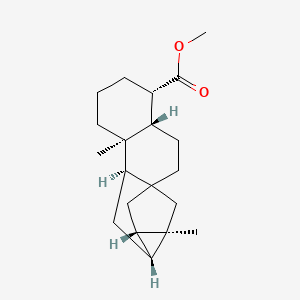
Trachyloban-18-oic acid, (4beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trachyloban-18-oic acid, (4beta)-, is a diterpenoid compound belonging to the trachylobane family. These compounds are characterized by a pentacyclic carbon skeleton and are known for their diverse biological activities. Trachyloban-18-oic acid, (4beta)-, has been isolated from various plant species and has shown potential in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trachyloban-18-oic acid, (4beta)-, can be achieved through biotransformation processes using microorganisms such as Rhizopus arrhizus. This method involves the hydroxylation of ent-trachyloban-18-oic acid to produce various hydroxylated metabolites . The reaction conditions typically involve the use of specific strains of microorganisms under controlled environmental conditions to facilitate the biotransformation process.
Industrial Production Methods: Industrial production of trachyloban-18-oic acid, (4beta)-, may involve large-scale biotransformation processes using optimized strains of microorganisms. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of biocatalysts allows for the production of enantiomerically pure compounds using mild and environmentally friendly processes .
Análisis De Reacciones Químicas
Types of Reactions: Trachyloban-18-oic acid, (4beta)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives with unique biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of trachyloban-18-oic acid, (4beta)-, include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of trachyloban-18-oic acid, (4beta)-, include hydroxylated metabolites and other derivatives with rearranged carbon frameworks. These products have been shown to exhibit different levels of biological activity .
Aplicaciones Científicas De Investigación
Trachyloban-18-oic acid, (4beta)-, has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of other bioactive compounds. In biology and medicine, it has shown potential as an inhibitor of the antiapoptotic protein Bcl-xL, which is involved in the regulation of cell death . Additionally, it has exhibited cytotoxicity against certain cancer cell lines, making it a candidate for further research in cancer therapy .
Mecanismo De Acción
The mechanism of action of trachyloban-18-oic acid, (4beta)-, involves its interaction with specific molecular targets and pathways. It has been shown to bind weakly to the antiapoptotic protein Bcl-xL, which plays a role in preventing programmed cell death (apoptosis). By inhibiting Bcl-xL, trachyloban-18-oic acid, (4beta)-, may promote apoptosis in cancer cells, thereby exerting its cytotoxic effects .
Comparación Con Compuestos Similares
Trachyloban-18-oic acid, (4beta)-, can be compared to other similar diterpenoid compounds, such as ent-kaurene and ent-atisane derivatives. These compounds share similar structural features but may exhibit different biological activities. The uniqueness of trachyloban-18-oic acid, (4beta)-, lies in its specific pentacyclic carbon skeleton and its potential as an inhibitor of Bcl-xL .
List of Similar Compounds:- ent-Kaurene
- ent-Atisane
- ent-Trachyloban-4beta-ol
- ent-Trachylobane derivatives
Propiedades
Número CAS |
26263-39-8 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
methyl (4S,5S,9S,10R,12R,13S,14S)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylate |
InChI |
InChI=1S/C20H30O2/c1-18-7-4-5-12(17(21)22-3)13(18)6-8-20-10-15-14(9-16(18)20)19(15,2)11-20/h12-16H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,18-,19-,20?/m0/s1 |
Clave InChI |
VAKFOZRYGYXCLM-HBPMNPHPSA-N |
SMILES isomérico |
C[C@]12CCC[C@@H]([C@@H]1CCC34[C@H]2C[C@@H]5[C@H](C3)[C@]5(C4)C)C(=O)OC |
SMILES canónico |
CC12CCCC(C1CCC34C2CC5C(C3)C5(C4)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


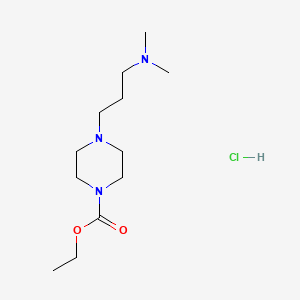
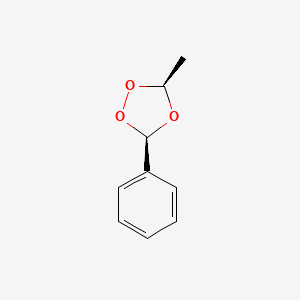

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
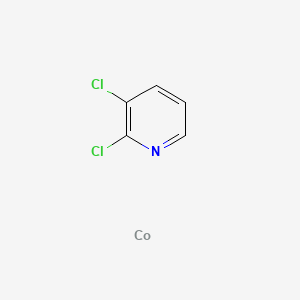
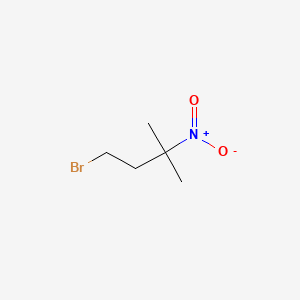


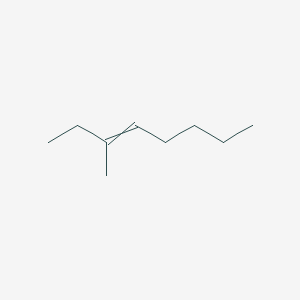

![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)

